Zataroside B
Description
Contextualization within Natural Product Discovery and Development
Natural products, derived from living organisms such as plants, microorganisms, and marine life, have historically served as a rich source for drug discovery and development nih.govnih.gov. The process of natural product discovery involves the isolation, identification, and structural elucidation of these compounds, often followed by investigations into their biological activities researchgate.netscielo.brphcogj.com. These molecules provide unique chemical scaffolds and biological properties that are often difficult to replicate through synthetic chemistry alone nih.govnih.gov.
Zataroside B, identified by its CAS Number 95645-52-6, is a p-cymene (B1678584) derivative, specifically classified as thymoquinol 2-O-β-D-glucopyranoside phcogj.comsigmaaldrich.comresearchid.co. It is a glycoside, meaning it consists of a sugar molecule linked to a non-sugar component researchgate.net. This compound has been isolated from several plant species, including Zataria multiflora, Pulicaria jaubertii, and Satureja khuzistanica researchgate.netscielo.brphcogj.comresearchgate.netscielo.br. Its presence in these plants places it within the ongoing exploration of ethnobotanically significant flora for novel chemical entities. The isolation and characterization of such compounds are fundamental steps in cataloging the chemical diversity offered by nature and in identifying potential leads for further research and development nih.gov.
Overview of this compound's Academic Significance and Research Focus
The academic significance of this compound lies primarily in its identification and characterization as a constituent of various plant species. Research efforts have focused on its isolation using chromatographic techniques and its structural elucidation through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) researchgate.netscielo.brphcogj.com. These studies aim to precisely define its chemical structure and properties.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 95645-52-6 | sigmaaldrich.com |
| Molecular Formula | C16H24O7 | sigmaaldrich.com |
| Molecular Weight | 328.36 g/mol | sigmaaldrich.com |
| Chemical Class | p-Cymene derivative, Monoterpenoid O-glycoside | phcogj.comresearchid.coresearchgate.net |
| Description | Thymoquinol 2-O-β-D-glucopyranoside | phcogj.comresearchid.co |
| Form | Solid | sigmaaldrich.com |
| Purity (typical) | ≥90% (LC/MS-UV) | sigmaaldrich.com |
| Solubility | DMSO: 1 mg/mL | sigmaaldrich.com |
Extraction Techniques
The initial step in isolating this compound from its natural sources involves extraction, a process designed to liberate the target compounds from the plant matrix. Various extraction methods and solvents are employed, depending on the plant material and the polarity of the desired compounds.
Solvent Extraction: Common solvents used for extracting phytochemicals, including this compound, are methanol (B129727), ethanol, ethyl acetate (B1210297), and dichloromethane. scielo.brphcogj.comscielo.brresearchgate.net For instance, the aerial parts of Satureja khuzistanica have been extracted sequentially using dichloromethane, ethyl acetate, and methanol to obtain different fractions, with the methanolic extract being particularly rich in phenolic compounds. scielo.brscielo.brresearchgate.net Similarly, Pulicaria jaubertii has been subjected to exhaustive extraction with ethanol, followed by partitioning of the concentrated extract with solvents like n-hexane, chloroform, and ethyl acetate to isolate various compounds, including this compound. phcogj.comphcogj.comresearchgate.net
Resin Chromatography: In some isolation procedures, extracts are passed through adsorbent resins, such as Diaion HP-20, to enrich phenolic compounds before further chromatographic separation. scielo.brscielo.brresearchgate.net
Gel Chromatography: Following initial solvent or resin extraction, gel chromatography, often using Sephadex LH-20 columns eluted with methanol, is employed for further fractionation of the extract to isolate specific compound classes. scielo.brphcogj.comscielo.brresearchgate.net
Chromatographic Separation Strategies
Once the crude extract is obtained and potentially fractionated, a series of chromatographic techniques are utilized to purify this compound from the complex mixture of plant metabolites. These techniques exploit differences in the physical and chemical properties of the compounds to achieve separation.
Column chromatography is a fundamental technique for separating compounds based on their differential adsorption to a stationary phase packed within a column, as a mobile phase carries the mixture through it. herbmedpharmacol.comrnlkwc.ac.inuvic.camicrobenotes.comcolumn-chromatography.com In the context of isolating this compound and related compounds, CC is often used as a preliminary step for fractionating crude plant extracts. For example, silica (B1680970) gel or alumina (B75360) are commonly used as stationary phases, with solvent systems of varying polarity (e.g., mixtures of hexane, ethyl acetate, methanol) employed as the mobile phase to elute compounds based on their polarity. herbmedpharmacol.comuvic.cacolumn-chromatography.comresearchgate.net CC allows for the separation of gram quantities of material and is instrumental in obtaining enriched fractions that can then be subjected to more refined purification methods. rnlkwc.ac.inuvic.cacolumn-chromatography.com
Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for monitoring the progress of separations, assessing the purity of compounds, and optimizing solvent systems for column chromatography. scielo.brresearchgate.netiut.ac.irscialert.nettandfonline.comuth.grglobalresearchonline.netresearchgate.netbyjus.comlibretexts.org In the isolation of this compound, TLC is used to identify fractions containing the target compound from CC or other preliminary separation steps. By spotting the fractions onto a TLC plate coated with an adsorbent (typically silica gel) and developing it in a suitable solvent system, researchers can visualize the separated components, often using UV light or specific staining reagents. iut.ac.irtandfonline.comresearchgate.netbyjus.comlibretexts.org The retention factor (Rf) values obtained from TLC can help in identifying the presence of this compound by comparison with known standards or literature data. tandfonline.comuth.grresearchgate.netbyjus.comlibretexts.org
High-Performance Liquid Chromatography (HPLC) is a highly efficient and sensitive technique widely employed for the precise separation, identification, and purification of natural products, including this compound [2, 4, 5,
This compound: Natural Occurrence and Isolation
This compound is a naturally occurring compound that has been identified and isolated from various plant sources. Its presence in medicinal herbs highlights the rich phytochemical diversity found in the plant kingdom. The isolation of this compound typically involves a multi-step process, beginning with extraction of the plant material followed by sophisticated chromatographic separation techniques to obtain the pure compound.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H24O7 |
|---|---|
Molecular Weight |
328.36 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-hydroxy-2-methyl-5-propan-2-ylphenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C16H24O7/c1-7(2)9-5-11(8(3)4-10(9)18)22-16-15(21)14(20)13(19)12(6-17)23-16/h4-5,7,12-21H,6H2,1-3H3/t12-,13-,14+,15-,16-/m1/s1 |
InChI Key |
XFPSRAYOBUHKRV-IBEHDNSVSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(C)C)O |
Canonical SMILES |
CC1=CC(=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)C(C)C)O |
Origin of Product |
United States |
Natural Occurrence and Isolation
Isolation Methodologies from Natural Matrices
Extraction Techniques
The initial step in isolating this compound from its natural sources involves extraction, a process designed to liberate the target compounds from the plant matrix. Various extraction methods and solvents are employed, depending on the plant material and the polarity of the desired compounds.
Solvent Extraction: Common solvents used for extracting phytochemicals, including this compound, are methanol (B129727), ethanol, ethyl acetate (B1210297), and dichloromethane. scielo.brphcogj.comscielo.brresearchgate.net For instance, the aerial parts of Satureja khuzistanica have been extracted sequentially using dichloromethane, ethyl acetate, and methanol to obtain different fractions, with the methanolic extract being particularly rich in phenolic compounds. scielo.brscielo.brresearchgate.net Similarly, Pulicaria jaubertii has been subjected to exhaustive extraction with ethanol, followed by partitioning of the concentrated extract with solvents like n-hexane, chloroform, and ethyl acetate to isolate various compounds, including this compound. phcogj.comphcogj.comresearchgate.net
Resin Chromatography: In some isolation procedures, extracts are passed through adsorbent resins, such as Diaion HP-20, to enrich phenolic compounds before further chromatographic separation. scielo.brscielo.brresearchgate.net
Gel Chromatography: Following initial solvent or resin extraction, gel chromatography, often using Sephadex LH-20 columns eluted with methanol, is employed for further fractionation of the extract to isolate specific compound classes. scielo.brphcogj.comscielo.brresearchgate.net
Chromatographic Separation Strategies
Once the crude extract is obtained and potentially fractionated, a series of chromatographic techniques are utilized to purify this compound from the complex mixture of plant metabolites. These techniques exploit differences in the physical and chemical properties of the compounds to achieve separation.
Column chromatography is a fundamental technique for separating compounds based on their differential
Structural Elucidation and Spectroscopic Characterization
Advanced Spectroscopic and Spectrometric Techniques for Structure Determination
The identification and structural confirmation of natural products like Zataroside B are achieved through a multidisciplinary approach employing various spectroscopic and spectrometric methods. These techniques provide complementary information, allowing researchers to build a comprehensive picture of the molecule's architecture nih.govsci-hub.se.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural elucidation of organic compounds. It probes the magnetic properties of atomic nuclei, primarily hydrogen (1H) and carbon (13C), to reveal detailed information about molecular connectivity and environment youtube.comhmdb.ca. The structure of this compound has been elucidated using extensive NMR analyses phcogj.com.
One-Dimensional NMR (1H, 13C)
1H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environment (indicated by chemical shift, δ), their relative abundance (integration), and their proximity to other protons (spin-spin coupling, J) hmdb.ca. The pattern of signals in a 1H NMR spectrum serves as a unique fingerprint for a compound.
13C NMR Spectroscopy: This method reveals the number of chemically distinct carbon atoms and their electronic environments, indicated by their chemical shifts. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH3, CH2, CH, and quaternary carbons.
Data Table: 1H NMR Data (Template for this compound)
| Signal (ppm) | Multiplicity | Integration | Assignment |
| [Specific values not detailed in searched literature] | [e.g., s, d, t, q, m] | [Number of protons] | [e.g., Aromatic H, Methyl H, Methylene H] |
Data Table: 13C NMR Data (Template for this compound)
| Signal (ppm) | Assignment |
| [Specific values not detailed in searched literature] | [e.g., Carbonyl C, Aromatic C, Aliphatic C, Glycosidic C] |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)
To establish the detailed connectivity and spatial relationships between atoms, various two-dimensional (2D) NMR experiments are employed. These techniques were integral to the structural determination of this compound phcogj.com.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) scalar couplings, indicating which protons are vicinal (separated by three bonds) and thus connected through the carbon backbone youtube.comresearchgate.netua.es.
HSQC (Heteronuclear Single Quantum Coherence): HSQC establishes direct one-bond correlations between protons and the carbons to which they are directly attached (1H-13C) youtube.comresearchgate.netua.es.
HMBC (Heteronuclear Multiple Bond Coherence): HMBC detects longer-range correlations (typically two- or three-bond) between protons and carbons (1H-13C) youtube.comresearchgate.netua.es. This is particularly useful for connecting different structural fragments and confirming the positions of substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies through-space correlations between protons that are close to each other in three-dimensional space, regardless of whether they are directly bonded youtube.comresearchgate.netua.es. This is crucial for determining relative stereochemistry.
Data Table: COSY Correlations (Template for this compound)
| 1Hi (ppm) | 1Hj (ppm) | Correlation Type |
| [Specific values not detailed in searched literature] | [Specific values not detailed in searched literature] | [e.g., H-C-C-H] |
Data Table: HSQC Correlations (Template for this compound)
| 1H (ppm) | 13C (ppm) |
| [Specific values not detailed in searched literature] | [Specific values not detailed in searched literature] |
Data Table: HMBC Correlations (Template for this compound)
| 1H (ppm) | 13C (ppm) | Correlation Type |
| [Specific values not detailed in searched literature] | [Specific values not detailed in searched literature] | [e.g., 2JCH, 3JCH] |
Data Table: NOESY Correlations (Template for this compound)
| 1Hi (ppm) | 1Hj (ppm) | Correlation Type |
| [Specific values not detailed in searched literature] | [Specific values not detailed in searched literature] | [e.g., Through-space proximity] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of ionized molecules and their fragments, MS provides critical data for structural identification broadinstitute.orgcuni.cz.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography (LC-ESI-MS). It is highly effective for ionizing polar and thermally labile compounds, such as glycosides, producing protonated ([M+H]+) or deprotonated ([M-H]-) molecular ions nih.govscielo.br. High-resolution MS (HRMS) can provide accurate mass measurements, allowing for the determination of the exact molecular formula. This compound, with an empirical formula of C16H24O7 and a molecular weight of 328.36, has been characterized using ESI-MS sigmaaldrich.comscientificlabs.ie.
Data Table: Mass Spectrometry Data (Template for this compound)
| Ion Type (e.g., [M+H]+) | m/z Value | Proposed Formula |
| [Specific values not detailed in searched literature] | [Specific values not detailed in searched literature] | [e.g., C16H25O7] |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a vibrational spectroscopic technique used to identify the functional groups present in a molecule nih.govsci-hub.sespecac.com. When IR radiation passes through a sample, specific bonds absorb radiation at characteristic frequencies, leading to absorption bands in the spectrum. These bands correspond to the stretching and bending vibrations of functional groups such as hydroxyl (-OH), carbonyl (C=O), C-H, and C-O bonds. The interpretation of these absorption bands provides valuable information about the chemical nature of the compound. IR spectroscopy has been utilized in the characterization of this compound phcogj.com.
Data Table: Infrared (IR) Spectroscopy Data (Template for this compound)
| Absorption (cm-1) | Functional Group Assignment | Intensity |
| [Specific values not detailed in searched literature] | [e.g., O-H stretch, C=O stretch, C-O stretch] | [e.g., strong, medium, weak] |
Biosynthesis and Metabolic Pathways
Proposed Biosynthetic Routes for Zataroside B and Related p-Cymene (B1678584) DerivativesThe biosynthesis of this compound involves the formation of a p-cymene derivative as the aglycone, which is then glycosylatedresearchgate.netresearchgate.netresearchgate.netherbmedpharmacol.com. While specific detailed pathways for this compound are not extensively detailed in the provided search results, the general route for aromatic monoterpenoid glycosides involves the cyclization of GPP by monoterpene cyclases to form an aromatic monoterpene precursor, which is then modified and subsequently glycosylated by specific glycosyltransferasesnaturalproducts.netphcogj.comresearchgate.netresearchgate.netherbmedpharmacol.comresearchgate.netbiorxiv.orgnih.govnih.govresearchgate.netpsu.edu. The p-cymene structure, a common motif in this compound, suggests that the monoterpene cyclization and subsequent modifications lead to this specific aromatic skeleton before glycosylation occurs.
Compound Name Table
| Compound Name | Classification/Role |
|---|---|
| This compound | Monoterpenoid Glycoside; p-Cymene Derivative |
| Geranyl Pyrophosphate (GPP) | Biosynthetic Precursor for Monoterpenes |
| Isopentenyl Pyrophosphate (IPP) | C5 Biosynthetic Precursor |
| Dimethylallyl Pyrophosphate (DMAPP) | C5 Biosynthetic Precursor |
| Monoterpene Cyclases | Enzymes catalyzing GPP cyclization |
| Glycosyltransferases | Enzymes catalyzing glycosylation |
Biological Activities and Cellular Mechanisms of Action in Vitro Studies
Cytotoxic and Anti-proliferative Activities in Cancer Cell Lines
There is currently no available scientific evidence to suggest that Zataroside B exhibits cytotoxic or anti-proliferative activities against cancer cell lines. Consequently, information regarding its potential mechanisms of action is also absent from the scientific record. This includes a lack of data on:
Allelopathic Potential
Similarly, a search for the allelopathic activity of the related compound Zataroside A, from which the potential activity of this compound was to be inferred, yielded no relevant scientific studies. Therefore, any discussion of the allelopathic potential of this compound would be purely speculative and without a scientific basis.
Enzyme Inhibition Studies
Enzyme inhibitors are molecules that interact with enzymes and temporarily or permanently reduce their activity. The study of enzyme inhibition is crucial in pharmacology as many drugs function by inhibiting specific enzymes. This section details the in vitro studies on the enzyme inhibitory activities of this compound.
Dipeptidyl Peptidase (DPP)-IV Inhibitory Activity
Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a significant role in glucose metabolism by inactivating incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). The inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes.
As of the current available scientific literature, no specific in vitro studies have been published that evaluate the direct inhibitory activity of isolated this compound on the DPP-IV enzyme. Research has been conducted on the DPP-IV inhibitory effects of various flavonoids, a broad class of compounds to which this compound belongs. For instance, studies have shown that certain flavonoids can inhibit DPP-IV in a concentration-dependent manner, but specific data, such as the half-maximal inhibitory concentration (IC50), for this compound is not available. frontiersin.org Therefore, its potential as a DPP-IV inhibitor remains to be scientifically validated through direct enzymatic assays.
Antimicrobial Activities (evidenced in extracts containing this compound)
While studies on the antimicrobial properties of isolated this compound are not available, the compound has been identified as a constituent of Zataria multiflora (also known as Shirazi thyme), a plant in the Lamiaceae family. researchgate.net Various extracts and essential oils from Zataria multiflora have demonstrated significant antimicrobial activities against a range of pathogenic microorganisms. These activities are attributed to the synergistic effects of the plant's various phytochemicals, including this compound, as well as more abundant components like thymol (B1683141) and carvacrol. researchgate.netareeo.ac.irnih.gov
Research has shown that extracts from Zataria multiflora are effective against both Gram-positive and Gram-negative bacteria. nih.gov For example, studies have documented the antibacterial effects of these extracts against extended-spectrum beta-lactamase (ESBL)-producing Klebsiella pneumoniae, a multidrug-resistant bacterium. nih.govmums.ac.ir The chloroformic, methanolic, and acetonic extracts of the plant have all shown potent activity against these resistant strains. mums.ac.ir
The antimicrobial action of Zataria multiflora extracts is believed to involve the disruption of bacterial cell membranes and walls, leading to the inhibition of growth and proliferation. researchgate.net The table below summarizes the findings from studies on Zataria multiflora extracts containing this compound.
Table 1: Antimicrobial Activity of Zataria multiflora Extracts Containing this compound
| Extract/Essential Oil | Target Microorganism | Observed Effect | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Chloroformic Extract | ESBL-producing Klebsiella pneumoniae | Potent antibacterial activity | MIC50: 1.56 mg/ml; MIC90: 3.12 mg/ml |
| Methanolic Extract | ESBL-producing Klebsiella pneumoniae | Antibacterial activity | MIC50: 3.12 mg/ml; MIC90: 6.25 mg/ml |
| Acetonic Extract | ESBL-producing Klebsiella pneumoniae | Antibacterial activity | MIC50: 6.25 mg/ml; MIC90: 12.5 mg/ml |
| Essential Oil | Staphylococcus aureus | Antibacterial activity | 0.5-1 µl/ml |
| Essential Oil | Pseudomonas aeruginosa | Antibacterial activity | 2-8 mg/ml |
Data sourced from studies on Zataria multiflora extracts. nih.govmums.ac.ir
Synthetic and Semisynthetic Approaches
Synthetic Methodologies Towards Zataroside B
Chemical Derivatization Strategies
Chemical derivatization involves the modification of a molecule's functional groups to alter its physical or chemical properties. This process is often employed to improve analytical detectability, enhance stability, or facilitate specific analytical techniques psu.edu. For compounds like this compound, which possess phenolic and glycosidic moieties, derivatization can be a valuable tool for comprehensive analysis.
Purpose of Derivatization
The principal objectives for derivatizing this compound typically include:
Enhancing Analytical Detection: Derivatization can improve chromatographic separation and increase the sensitivity of detection methods, particularly when analyzing this compound in complex matrices such as plant extracts or biological samples psu.edu. This can involve introducing chromophores or fluorophores, or increasing volatility for gas-phase analysis.
Modifying Functional Groups: Derivatization can serve to protect reactive functional groups, improve solubility in specific analytical solvents, or enhance the stability of the molecule during analysis psu.edu. For this compound, derivatizing its hydroxyl groups is a common strategy.
Facilitating Structural Elucidation: Certain derivatization reactions can yield products with distinct fragmentation patterns in mass spectrometry, which can aid in confirming specific structural features of the molecule.
Derivatization Reagents and Protocols
While specific derivatization protocols tailored exclusively for this compound are not extensively detailed, common strategies applicable to phenolic glycosides, such as this compound, include:
Silylation: This widely utilized technique involves reacting hydroxyl groups with silylating agents, such as trimethylsilyl (B98337) chloride (TMSCl) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form silyl (B83357) ethers psu.edu. Silylation increases the volatility and thermal stability of compounds, making them more amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Both the phenolic hydroxyl and the hydroxyl groups on the sugar moiety of this compound are potential sites for silylation.
Acylation: Esterification of hydroxyl groups using acylating agents, such as acetic anhydride (B1165640) or trifluoroacetic anhydride, is another common method psu.edu. Literature indicates that Zataroside A and B can be acylated, leading to acetylated glycosides with an acyl group conjugated to the sugar moiety.
Applications in Analytical Characterization
Derivatization plays a critical role in the analytical characterization of natural products like this compound:
Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization techniques, particularly silylation, are often essential for analyzing this compound using GC-MS due to the need for increased volatility and thermal stability. This enables separation and identification based on retention time and mass spectral data.
Liquid Chromatography-Mass Spectrometry (LC-MS): While this compound can frequently be analyzed directly by LC-MS owing to its inherent polarity, derivatization might be employed to improve ionization efficiency or modify chromatographic behavior for specific separation challenges.
MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization - Mass Spectrometry Imaging): Derivatization can be utilized in MALDI-MSI to enhance the ionization efficiency and spatial resolution of analytes, thereby facilitating the mapping of compound distribution within biological tissues.
Analogue Synthesis and Structure Activity Relationship Sar Studies
Design and Synthesis of Zataroside B Analogues and Derivatives
This compound has been identified as a glycoside and a non-volatile derivative of p-cymene (B1678584), isolated from Zataria multiflora herbmedpharmacol.com. It is structurally related to Zataroside A, another compound found in the same plant species herbmedpharmacol.comresearchgate.net. The chemical literature indicates that compounds like Zataroside A and B can undergo modifications, such as acylation of their sugar moieties. Specifically, Zataroside A and B are described as being "respectively acylated leading to thymohydroquinone. 3-O- β -6'-acetyl-Glc(1) and thymohydroquinone. 6-O-β -6'-acetyl-Glc(2) that have an acyl group conjugated to C-6 of the sugar" psu.edu. This suggests that the glycosidic portion of these molecules offers a site for chemical modification, such as acetylation, which could be a starting point for designing and synthesizing a range of analogues. While Zataroside A and B have been characterized, detailed synthetic protocols for a comprehensive series of this compound analogues specifically for extensive SAR studies are not extensively detailed in the provided literature snippets, with the primary focus being on their isolation and initial characterization.
Investigation of Structure-Activity Relationships for Targeted Biological Effects
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to correlate specific structural features of a molecule with its observed biological activity gardp.org. For this compound, understanding its SAR would involve investigating how alterations to its chemical structure influence its biological effects. While specific biological activities for this compound itself are not detailed in the provided snippets, its related compound, Zataroside A, has been identified as a "strong plant growth inhibiting agent" researchgate.net. Given the structural similarities between Zataroside A and B, and the potential for modifications such as acylation of the sugar moiety psu.edu, SAR studies could explore how these structural changes impact various biological activities. Such investigations are crucial for identifying key pharmacophoric elements and for optimizing compounds to achieve desired biological outcomes, though detailed SAR studies specifically targeting this compound analogues are not extensively reported in the available literature.
Comparative Analysis with Related Monoterpenoid Glycosides (e.g., Zataroside A)
Zataroside A and this compound are both classified as monoterpenoid glycosides and are derivatives of p-cymene, isolated from Zataria multiflora herbmedpharmacol.comresearchgate.net. Comparative analysis between these related compounds is essential for understanding how subtle differences in their chemical structures might lead to variations in their biological profiles. Zataroside A has a documented biological activity as a potent plant growth inhibitor researchgate.net. While the specific biological activities of this compound are not detailed in the provided snippets, its structural relationship to Zataroside A suggests that comparative studies, including SAR investigations of their respective analogues, could yield significant insights. Such comparisons help in identifying structural motifs critical for activity and can guide the design of new compounds with potentially enhanced or novel biological effects. Comprehensive comparative SAR studies, exploring the impact of structural modifications on both Zataroside A and this compound, would be valuable for a deeper understanding of their pharmacological potential, although these are not extensively detailed in the current literature.
Mentioned Compounds:
Zataroside A
this compound
Thymohydroquinone
Glc (Glucose)
Future Research Directions and Broader Academic Implications
Q & A
Q. What analytical methods are recommended for identifying and characterizing Zataroside B in natural extracts?
To confirm the presence and purity of this compound, combine High-Performance Liquid Chromatography (HPLC) with mass spectrometry (LC-MS) for separation and structural verification. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is critical for elucidating stereochemistry and functional groups . Cross-validate results using reference standards and replicate experiments to minimize instrumental variability .
Q. How can researchers design experiments to investigate this compound’s mechanism of action in biological systems?
Start with in vitro assays (e.g., enzyme inhibition, receptor binding) to identify preliminary targets. Use dose-response curves and IC₅₀ calculations to quantify potency. Transition to in vivo models (e.g., murine studies) with controlled variables (e.g., dosage, administration route) to assess bioavailability and physiological effects. Ensure reproducibility by documenting protocols in alignment with the "Experimental" section guidelines of academic journals .
Q. What strategies are effective for isolating this compound from complex plant matrices?
Employ solvent extraction (e.g., ethanol/water mixtures) followed by liquid-liquid partitioning to remove polar impurities. Use column chromatography (silica gel or reverse-phase) for intermediate purification, and optimize mobile-phase gradients via thin-layer chromatography (TLC) monitoring. Final purification via preparative HPLC ensures >95% purity. Document solvent ratios and retention times for reproducibility .
Q. How should researchers address discrepancies in reported bioactivity data for this compound across studies?
Conduct meta-analyses of existing literature to identify variables such as assay conditions (pH, temperature), cell lines, or purity levels. Replicate conflicting experiments under standardized protocols. Use statistical tools (e.g., ANOVA) to quantify inter-study variability and identify confounding factors .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in this compound’s reported cytotoxicity profiles?
Design comparative studies using identical cell lines and culture conditions across labs. Include positive/negative controls (e.g., doxorubicin for cytotoxicity) and measure apoptosis markers (e.g., caspase-3 activation) to differentiate mechanisms. Use multi-omics approaches (transcriptomics/proteomics) to identify off-target effects .
Q. How can researchers optimize this compound’s stability in aqueous solutions for pharmacokinetic studies?
Perform accelerated stability testing under varying pH, temperature, and light exposure. Use UV-Vis spectroscopy to monitor degradation kinetics. Formulate with stabilizers (e.g., cyclodextrins) and validate via HPLC. Apply Arrhenius equation modeling to predict shelf-life under physiological conditions .
Q. What computational methods are suitable for predicting this compound’s interactions with novel protein targets?
Use molecular docking (AutoDock Vina, Schrödinger) to screen against protein databases. Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Cross-reference results with experimental data (e.g., SPR binding assays) to refine force-field parameters .
Q. How can interdisciplinary approaches enhance understanding of this compound’s ecological roles in its native plant species?
Combine metabolomics (LC-MS) to profile this compound’s production under stress (e.g., drought, herbivory) with transcriptomics to identify biosynthetic genes. Use ecological network analysis to correlate its abundance with pollinator/plant interactions .
Q. What methodologies validate this compound’s purity and identity in collaborative multi-lab studies?
Establish a shared reference standard and distribute it to all participating labs. Require NMR, LC-MS, and elemental analysis data for cross-lab consistency. Use inter-laboratory statistical comparisons (e.g., z-scores) to identify outliers .
Q. How should researchers design dose-escalation studies for this compound’s preclinical toxicity evaluation?
Follow OECD guidelines: Start with acute toxicity testing in rodents (fixed-dose procedure), then proceed to sub-chronic studies (28-90 days). Monitor hematological, hepatic, and renal parameters. Use Hill equation modeling to establish NOAEL (No Observed Adverse Effect Level) .
Methodological Frameworks
- Literature Review : Systematically search databases (SciFinder, PubMed) using Boolean operators (e.g., "this compound AND biosynthesis NOT industrial"). Apply PRISMA guidelines to filter and synthesize studies .
- Data Contradiction Analysis : Use Bradford Hill criteria (e.g., consistency, temporality) to assess causality in conflicting bioactivity reports .
- Ethical Compliance : Align in vivo studies with ARRIVE guidelines for animal welfare and report ethical approval identifiers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
